![molecular formula C18H17N3O5S2 B2515478 Ethyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate CAS No. 865247-46-7](/img/structure/B2515478.png)
Ethyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate
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Overview
Description
Synthesis Analysis
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore and evaluated for anticonvulsant activity and neurotoxicity .Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is C20H18N2O5S2 . The molecular weight is 430.505 .Chemical Reactions Analysis
The protocol is comprised of the use of 2-aminothiophenol and aromatic aldehydes . The required 2-phenylbenzothiazole derivatives have been designed with moderate to high yields in 4–8 min .Physical And Chemical Properties Analysis
The boiling point of this compound is 145 °C / 1.5mmHg . The density is 1.260±0.06 g/cm3 (Predicted) . The refractive index is 1.58 .Scientific Research Applications
Antioxidant Capacity and Chemical Reactions
ABTS/PP Decolorization Assay : The 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays, including derivatives of benzothiazol, are significant in evaluating antioxidant capacity. These assays help elucidate reaction pathways for antioxidants, highlighting the role of coupling reactions and the formation of specific adducts which contribute to total antioxidant capacity (Ilyasov et al., 2020).
Chemistry and Properties of Benzothiazole Derivatives
Variability in Chemistry and Properties : Research on 2,6-bis-(benzthiazol-2-yl)-pyridine and its complexes underscores the diverse chemical reactions and properties these compounds exhibit, including their spectroscopic properties and biological activity. This comprehensive review identifies areas for future investigation, suggesting a broad application in drug discovery and material science (Boča et al., 2011).
Medicinal Chemistry and Therapeutics
Therapeutic Potential of Benzothiazoles : Benzothiazole derivatives demonstrate a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects. This review covers the development of benzothiazole-based chemotherapeutic agents, emphasizing the importance of this scaffold in drug discovery (Kamal et al., 2015).
Environmental and Safety Considerations
Ionic Liquid-Based Technologies : Ethyl 3-methylimidazolium acetate, similar in structure to the compound of interest, has been evaluated for its potential in dissolving biopolymers and its use in industrial applications, highlighting the need for understanding its toxicity and environmental impact for safe and effective use (Ostadjoo et al., 2018).
Structural and Synthetic Applications
Synthesis and Transformations : Recent advances in the synthesis and transformations of benzothiazole derivatives reveal their importance as biologically active and industrially demanded compounds. This review discusses new synthesis methods and applications, underlining their significance in the development of new drugs and materials (Zhilitskaya et al., 2021).
Mechanism of Action
The anticonvulsant activity of the titled compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
Safety and Hazards
The safety data sheet indicates that Ethyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is highly flammable and may cause serious eye irritation and drowsiness or dizziness . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-2-26-16(22)11-21-14-9-8-13(28(19,24)25)10-15(14)27-18(21)20-17(23)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLVJQVCZZRWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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